Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Fluorine and Hydroxyl Groups: Fluorine and hydroxyl groups are introduced into the piperidine ring using specific reagents and conditions. For example, fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST), while hydroxylation can be performed using oxidizing agents.
Carboxylation and Benzylation: The carboxylate group is introduced through carboxylation reactions, and the benzyl group is added via benzylation reactions using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the carboxylate group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorine and hydroxyl groups play a crucial role in its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: Similar structure but with a trifluoromethyl group instead of a methyl group.
Cis-benzyl 3-fluoro-4-hydroxy-4-ethylpiperidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-14(18)7-8-16(9-12(14)15)13(17)19-10-11-5-3-2-4-6-11/h2-6,12,18H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHPCHKVLAYMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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